2,2,3,6,6-Pentamethylhepta-3,4-diene
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Overview
Description
2,2,3,6,6-Pentamethylhepta-3,4-diene is an organic compound with the molecular formula C12H22 It is a hydrocarbon characterized by its multiple methyl groups and a diene structure, which means it contains two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,6,6-Pentamethylhepta-3,4-diene typically involves the alkylation of isobutene with isoprene under controlled conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the diene structure. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and separation techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,6,6-Pentamethylhepta-3,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,2,3,6,6-Pentamethylhepta-3,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,6,6-Pentamethylhepta-3,4-diene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,6-Pentamethylheptane: A saturated hydrocarbon with similar structural features but lacking double bonds.
2,2,4,6,6-Pentamethyl-3-heptene: A similar compound with one double bond.
2,2,3,6,6-Pentamethylheptane: Another saturated hydrocarbon with a different arrangement of methyl groups.
Uniqueness
2,2,3,6,6-Pentamethylhepta-3,4-diene is unique due to its diene structure, which imparts distinct reactivity compared to its saturated counterparts. The presence of two double bonds allows for a wider range of chemical transformations and applications in various fields of research .
Properties
CAS No. |
51211-94-0 |
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Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h9H,1-7H3 |
InChI Key |
OTFGQBQBYNHDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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